molecular formula C15H12N2O B2992163 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile CAS No. 2344678-34-6

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile

Cat. No. B2992163
CAS RN: 2344678-34-6
M. Wt: 236.274
InChI Key: XAUSMBZBAWGMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile” is a chemical compound with the CAS Number: 2344678-34-6. It has a molecular weight of 236.27 .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives has been studied . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . Another method involves reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H12N2O/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15/h1-6,9,17H,7-8H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.27 . The InChI code for the compound is 1S/C15H12N2O/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15/h1-6,9,17H,7-8H2 .

properties

IUPAC Name

4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSMBZBAWGMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.